2H-Azepin-2-one, 1,3,4,5-tetrahydro- 2H-Azepin-2-one, 1,3,4,5-tetrahydro-
Brand Name: Vulcanchem
CAS No.: 2228-76-4
VCID: VC20672899
InChI: InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h3,5H,1-2,4H2,(H,7,8)
SMILES:
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

2H-Azepin-2-one, 1,3,4,5-tetrahydro-

CAS No.: 2228-76-4

Cat. No.: VC20672899

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

2H-Azepin-2-one, 1,3,4,5-tetrahydro- - 2228-76-4

Specification

CAS No. 2228-76-4
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 1,3,4,5-tetrahydroazepin-2-one
Standard InChI InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h3,5H,1-2,4H2,(H,7,8)
Standard InChI Key PEQSKSXLTLCHTC-UHFFFAOYSA-N
Canonical SMILES C1CC=CNC(=O)C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2H-Azepin-2-one, 1,3,4,5-tetrahydro- belongs to the azepinone family, featuring a seven-membered ring with one nitrogen atom and a ketone group. The partial saturation of the ring (tetrahydro configuration) reduces strain compared to fully unsaturated analogs, enhancing stability. Key structural parameters include:

PropertyValue
Molecular FormulaC6H9NO\text{C}_6\text{H}_9\text{NO}
Molecular Weight111.142 g/mol
Exact Mass111.068 g/mol
Topological Polar Surface Area32.59 Ų
LogP (Partition Coefficient)1.076

The compound’s IUPAC name, 1,3,4,5-tetrahydroazepin-2-one, reflects the positions of hydrogenation in the azepine ring .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1,3,4,5-tetrahydroazepin-2-one typically involves cyclization strategies. One plausible route includes:

  • Amino Alcohol Cyclization: Reaction of 5-aminopentanol with a carbonylating agent (e.g., phosgene or triphosgene) under acidic conditions to form the lactam ring.

  • Beckmann Rearrangement: Transformation of cyclohexanone oxime into the corresponding lactam via acid-catalyzed rearrangement.

These methods align with general lactam synthesis principles, though specific yields and conditions for this compound require further experimental validation .

Reactivity Profile

The lactam’s reactivity is governed by:

  • Carbonyl Group: Participates in nucleophilic acyl substitutions, enabling functionalization at the 2-position.

  • Ring Strain: Partial saturation reduces strain compared to fully unsaturated azepinones, moderating ring-opening tendencies.

  • Nitrogen Lone Pair: Engages in hydrogen bonding and coordination with metal ions, relevant to catalytic applications.

Notably, the compound’s LogP value of 1.076 suggests moderate lipophilicity, influencing its solubility in organic solvents and potential membrane permeability in biological systems .

Physicochemical and Thermodynamic Properties

Stability and Solubility

The tetrahydro configuration enhances thermal stability relative to fully unsaturated analogs. Predicted solubility characteristics include:

  • Aqueous Solubility: Limited due to moderate LogP, though protonation of the lactam nitrogen under acidic conditions may improve solubility.

  • Organic Solvents: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or ethyl acetate.

Ionization and Tautomerism

The lactam exists predominantly in its keto form, with enol tautomerism suppressed due to ring strain. Gas-phase ionization energy data for related azepines (e.g., 8.4–8.91 eV for 3,4,5,6-tetrahydro-2H-azepine) suggest comparable electronic stability for the lactam derivative .

Research Gaps and Future Directions

Despite its structural novelty, experimental data on 1,3,4,5-tetrahydroazepin-2-one remain sparse. Critical research priorities include:

  • Synthetic Optimization: Developing high-yield, scalable routes with green chemistry principles.

  • Biological Screening: Evaluating antimicrobial, anticancer, and neuropharmacological activity in vitro.

  • Computational Modeling: Predicting reactivity and binding affinities using DFT or molecular docking studies.

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